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Compound of Interest

Compound Name:
4-(Benzyloxy)-2-bromo-1-

methylbenzene

Cat. No.: B1337804 Get Quote

An In-Depth Technical Guide to 2-Bromo-4-
methylphenyl Benzyl Ether
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-bromo-4-methylphenyl benzyl ether, also known by its IUPAC name, 1-

(benzyloxy)-2-bromo-4-methylbenzene. This document is intended to serve as a valuable

resource for researchers, scientists, and professionals involved in drug development and other

areas of chemical synthesis.

Core Properties and Safety Information
2-Bromo-4-methylphenyl benzyl ether is a solid, substituted aromatic ether.[1] Key identifying

information and physical properties are summarized in the table below.
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Property Value Source

IUPAC Name
1-(Benzyloxy)-2-bromo-4-

methylbenzene
[1][2]

CAS Number 2830-53-7 [2]

Molecular Formula C₁₄H₁₃BrO [2]

Molecular Weight 277.16 g/mol [2]

Physical Form Solid [1]

Purity
96% - 98% (commercial

grades)
[1]

Storage
Sealed in a dry place at room

temperature or 2-8°C.
[1]

Computed XLogP3 4.4 [2]

Computed Exact Mass 276.01498 Da [2]

Computed Topological Polar

Surface Area
9.2 Å² [2]

Safety Profile:

This compound is classified with the GHS07 pictogram, indicating that it can be a skin and eye

irritant.[1]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear

protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty

of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin

irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get

medical advice/attention), P362 (Take off contaminated clothing and wash before reuse).

Synthesis and Experimental Protocols
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The primary method for the synthesis of 2-bromo-4-methylphenyl benzyl ether is the

Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution

of a halide by an alkoxide. In this specific synthesis, the sodium salt of 2-bromo-4-methylphenol

is reacted with benzyl bromide.

Logical Workflow for Williamson Ether Synthesis:

Workflow for the Synthesis of 2-Bromo-4-methylphenyl Benzyl Ether

Deprotonation of
2-Bromo-4-methylphenol

Nucleophilic Attack by
Phenoxide on Benzyl Bromide

Reaction Work-up

Purification

Characterization

Click to download full resolution via product page

Figure 1: A logical workflow diagram for the synthesis of 2-bromo-4-methylphenyl benzyl ether.

Detailed Experimental Protocol (General Procedure):

While a specific, detailed experimental protocol for this exact compound is not readily available

in the searched literature, a general procedure based on the Williamson ether synthesis is as

follows:
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Deprotonation: 2-Bromo-4-methylphenol is dissolved in a suitable aprotic polar solvent, such

as dimethylformamide (DMF) or acetone. A slight molar excess of a base, typically a

carbonate like potassium carbonate (K₂CO₃) or a hydride like sodium hydride (NaH), is

added to the solution to deprotonate the phenol and form the corresponding phenoxide in

situ. The reaction mixture is typically stirred at room temperature until the deprotonation is

complete.

Alkylation: A slight molar excess of benzyl bromide is then added to the reaction mixture. The

mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours

until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The

inorganic salts are removed by filtration. The filtrate is then typically diluted with water and

extracted with an organic solvent such as ethyl acetate. The combined organic layers are

washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the

solvent is removed under reduced pressure to yield the crude product.

Purification: The crude 2-bromo-4-methylphenyl benzyl ether can be purified by

recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or

by column chromatography on silica gel.

Spectroscopic Data
Detailed experimental spectroscopic data for 2-bromo-4-methylphenyl benzyl ether is not

widely published. However, based on the known structure, the following spectral characteristics

can be anticipated.

Workflow for Spectroscopic Analysis:

Workflow for Spectroscopic Analysis

1H NMR
(Proton Environment)

Structure Confirmation

13C NMR
(Carbon Skeleton)

IR Spectroscopy
(Functional Groups)

Mass Spectrometry
(Molecular Weight and Fragmentation)
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Figure 2: A logical workflow for the structural elucidation of 2-bromo-4-methylphenyl benzyl

ether.

Expected Spectroscopic Features:

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on

both the brominated phenyl ring and the benzyl ring, a singlet for the benzylic methylene

protons (-O-CH₂-), and a singlet for the methyl protons.

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the 14

carbon atoms in the molecule, including the substituted aromatic carbons, the benzylic

methylene carbon, and the methyl carbon.

IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for

C-H stretching of the aromatic and methyl groups, C-O-C stretching of the ether linkage, and

C-Br stretching.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to

the molecular weight of the compound (277.16 g/mol ), with a characteristic isotopic pattern

due to the presence of the bromine atom.

This technical guide provides a summary of the currently available information on 2-bromo-4-

methylphenyl benzyl ether. Further experimental investigation is required to fully characterize

its physical and chemical properties. Researchers are encouraged to consult the primary

literature and safety data sheets for the most up-to-date information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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